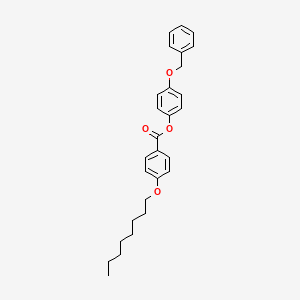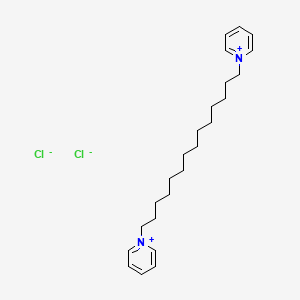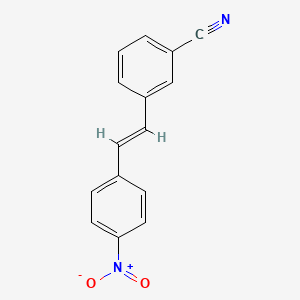
(E)-3-Cyano-4'-nitrostilbene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Cyano-4’-nitrostilbene is an organic compound that belongs to the stilbene family. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound is notable for its cyano and nitro functional groups, which are attached to the phenyl rings. The (E)-configuration indicates that the cyano and nitro groups are on opposite sides of the double bond, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Cyano-4’-nitrostilbene typically involves a multi-step process. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde derivatives to form a β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Nitration and Cyanation:
Industrial Production Methods: In an industrial setting, the production of (E)-3-Cyano-4’-nitrostilbene may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions: (E)-3-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (E)-3-Cyano-4’-aminostilbene.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The major product is (E)-3-Cyano-4’-aminostilbene.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-3-Cyano-4’-nitrostilbene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of (E)-3-Cyano-4’-nitrostilbene involves its interaction with various molecular targets. The nitro and cyano groups play a crucial role in its reactivity and interactions. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, affecting the compound’s overall activity.
相似化合物的比较
(E)-3-Cyano-4’-aminostilbene: This compound is similar but has an amino group instead of a nitro group.
(E)-3-Cyano-4’-methoxystilbene: This compound has a methoxy group instead of a nitro group.
Uniqueness: (E)-3-Cyano-4’-nitrostilbene is unique due to the presence of both cyano and nitro groups, which impart distinct chemical properties and reactivity. The (E)-configuration also contributes to its unique spatial arrangement, affecting its interactions and applications.
属性
CAS 编号 |
159394-71-5 |
|---|---|
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
3-[(E)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(9-7-12)17(18)19/h1-10H/b5-4+ |
InChI 键 |
TUDDRKKJHAHZAS-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
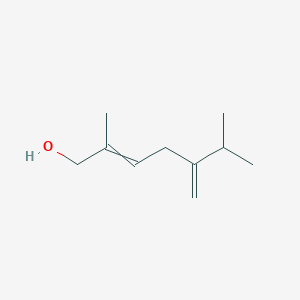
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
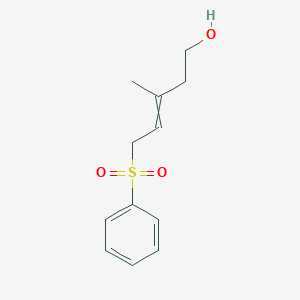
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)

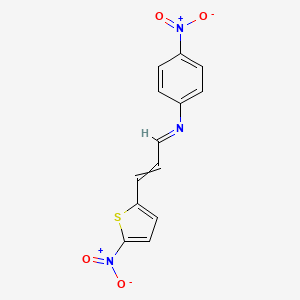
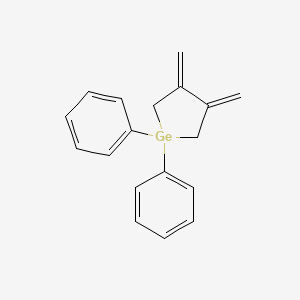
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
